molecular formula C15H20FN3O6S B2917962 N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide CAS No. 869071-40-9

N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide

Cat. No. B2917962
CAS RN: 869071-40-9
M. Wt: 389.4
InChI Key: LROYWEFBUSQFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide is a useful research compound. Its molecular formula is C15H20FN3O6S and its molecular weight is 389.4. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Applications

Sulfonamides, which include the 4-fluorobenzenesulfonyl moiety, have been used as antibacterial drugs for decades. The compound may have potential applications in combating bacterial infections due to its structural similarity to known antibacterial sulfonamides .

Antitumor Activity

Compounds with a sulfonamide group have shown unique antitumor properties. Given the structural features of the compound, it could be hypothesized that it may exhibit antitumor activity, potentially leading to new cancer treatments .

Antidiabetic Effects

Sulfonamide compounds have been found to possess antidiabetic effects. The subject compound could be explored for its utility in managing diabetes, possibly offering a new avenue for treatment .

Antiviral Properties

The presence of the 4-fluorobenzenesulfonyl group in molecules has been associated with antiviral activities. This compound could be researched further to determine its effectiveness against viral infections .

Anti-Cancer Properties

Clinical trials have demonstrated the efficacy of certain sulfonamide compounds in treating cancer. There is a possibility that the compound could be developed into a drug with anti-cancer properties, subject to extensive research and clinical trials .

Physicochemical Property Analysis

The compound’s structure allows for the analysis of its physicochemical properties using techniques like Density Functional Theory (DFT). Such studies can provide insights into the molecule’s reactivity and stability, which are crucial for its potential applications in various fields .

Conformational Analysis

Conformational analysis through X-ray diffraction and DFT studies can reveal the three-dimensional arrangement of atoms in the compound, which is vital for understanding its interaction with biological targets .

Drug Design and Development

The detailed structural information obtained from spectroscopic and crystallographic studies can aid in the design and development of new drugs. The compound’s unique structure could serve as a scaffold for creating novel therapeutic agents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O6S/c16-11-2-4-12(5-3-11)26(23,24)19-7-1-9-25-13(19)10-18-15(22)14(21)17-6-8-20/h2-5,13,20H,1,6-10H2,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROYWEFBUSQFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCO)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide

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